molecular formula C16H17ClN2OS B2649103 5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797140-70-5

5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2649103
CAS No.: 1797140-70-5
M. Wt: 320.84
InChI Key: CXIOCGXGOZPQNJ-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative . It is also known as Rivaroxaban , which is an orally active direct factor Xa inhibitor . It is a highly potent and selective inhibitor with excellent in vivo antithrombotic activity .


Synthesis Analysis

The synthesis of this compound involves the use of oxazolidinone derivatives . The lead optimization led to the discovery of BAY 59-7939 , which is a highly potent and selective, direct FXa inhibitor . The complete conversion was observed when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Anticancer Activity

Thiophene derivatives, including compounds structurally related to "5-chloro-N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide," have been synthesized and evaluated for their anticancer activity. These compounds exhibit good inhibitory activity against several cancer cell lines, with specific structures showing enhanced activity due to the presence of thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).

Antimicrobial Agents

Compounds with a similar core structure have been synthesized and screened for in vitro antibacterial and antifungal activities. These studies reveal that certain derivatives exhibit significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Antitubercular Activity

Novel thiophene derivatives have been designed and tested for their antitubercular properties. Studies demonstrate that these compounds have promising activity against Mycobacterium tuberculosis, with some analogs showing low cytotoxicity profiles, making them potential candidates for further antitubercular drug development (Marvadi et al., 2020).

Antioxidant Activity

Research into thiophene-based carboxamide derivatives has uncovered compounds with potent antioxidant activity, demonstrating significant free radical scavenging capabilities. These findings suggest potential applications in mitigating oxidative stress-related conditions (Tumosienė et al., 2019).

Immunomodulatory Properties

Studies on butenamide derivatives related to thiophene carboxamides have shown that these compounds possess immunosuppressive activity, particularly in inhibiting T-lymphocyte proliferation. This highlights their potential in the development of new immunomodulatory therapies (Axton et al., 1992).

Properties

IUPAC Name

5-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-15-9-8-14(21-15)16(20)18-11-13-7-4-10-19(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIOCGXGOZPQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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